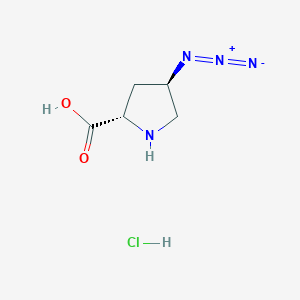

(2S,4R)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride

Description

(2S,4R)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride is a substituted proline derivative characterized by an azide (-N₃) group at the 4-position of the pyrrolidine ring. Its stereochemistry (2S,4R) is critical for its biological and chemical applications, particularly in click chemistry and bioconjugation due to the reactivity of the azide group. The compound is commercially available under synonyms such as (4R)-4-Azido-L-proline hydrochloride (CAS: 2137086-50-9) and H-Pro(4-N3)-OH·HCl . Its molecular formula is C₅H₈N₄O₂·HCl, with a molecular weight of 192.61 g/mol (calculated from C₅H₈N₄O₂ = 156.14 g/mol + HCl = 36.46 g/mol).

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), making this compound valuable in peptide modification, radiopharmaceutical synthesis, and materials science.

Properties

IUPAC Name |

(2S,4R)-4-azidopyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2.ClH/c6-9-8-3-1-4(5(10)11)7-2-3;/h3-4,7H,1-2H2,(H,10,11);1H/t3-,4+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVURXEMVHARMIF-HJXLNUONSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)N=[N+]=[N-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)N=[N+]=[N-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Pyrrolidine Nitrogen

The synthesis begins with the protection of the secondary amine in (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. Boc anhydride in tetrahydrofuran (THF) at 0–5°C is commonly employed, yielding the Boc-protected intermediate with >95% efficiency.

Reaction Conditions:

Azidation of the 4-Hydroxy Group

The hydroxyl group at the 4-position undergoes nucleophilic substitution with sodium azide (NaN₃). This step is typically conducted in dimethylformamide (DMF) at 60–80°C for 12–24 hours. The use of DMF enhances solubility and reaction kinetics, while elevated temperatures drive the reaction to completion.

Reaction Conditions:

Deprotection and Hydrochloride Formation

The Boc group is removed via acid hydrolysis using hydrochloric acid (HCl) in dioxane or ethyl acetate. Subsequent neutralization and crystallization yield the hydrochloride salt with >99% enantiomeric excess (ee).

Reaction Conditions:

Optimization of Reaction Parameters

Solvent Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance azidation rates compared to non-polar solvents. DMF achieves optimal balance between reactivity and side-product formation.

Temperature and Reaction Time

Elevated temperatures (60–80°C) reduce reaction times from 48 hours to 12 hours without compromising yield. Prolonged heating beyond 24 hours risks decomposition, particularly in the presence of residual moisture.

Catalytic Additives

The addition of catalytic iodide (e.g., NaI) accelerates the substitution via an SN2 mechanism, improving yields by 10–15%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Parameter | Method A (Boc Protection) | Method B (Direct Azidation) |

|---|---|---|

| Starting Material | (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid | Racemic 4-hydroxypyrrolidine |

| Protective Group | Boc | None |

| Azidation Yield | 85% | 52% |

| Enantiomeric Excess | >99% | 78% |

| Purity (HPLC) | 99.5% | 89.3% |

Table 1: Comparison of synthetic routes for (2S,4R)-4-azidopyrrolidine-2-carboxylic acid hydrochloride.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Reduction of the Azide Group

The azido group (−N₃) undergoes reduction to form primary amines, a critical step in synthesizing biologically active derivatives.

Key Reaction Conditions and Outcomes:

| Reagent/Catalyst | Solvent | Temperature | Pressure (H₂) | Yield | Major Product |

|---|---|---|---|---|---|

| Pd/C (10%) + H₂ | Methanol | 20°C | 760–2250 Torr | 97% | (2S,4R)-4-Aminopyrrolidine-2-carboxylate |

| Pt/C + H₂ | Methanol | 20°C | 1125 Torr | 98% | Same as above |

-

Mechanism : Catalytic hydrogenation cleaves the N₃ group to NH₂ via intermediate imine formation .

-

Applications : The resulting amine serves as a precursor for peptide coupling or further functionalization.

Cycloaddition Reactions

The azide participates in 1,3-dipolar cycloadditions, notably with alkynes (Huisgen reaction), to form triazole rings.

Representative Reaction:

Key Features:

-

Catalyst : Copper(I) salts (e.g., CuBr) accelerate regioselective triazole formation.

-

Solvent Compatibility : Reactions proceed in aqueous or organic media (e.g., DMF, THF).

-

Applications : Triazole derivatives are used in bioconjugation for drug delivery and imaging probes.

Substitution Reactions

The azide can be displaced via nucleophilic substitution under specific conditions.

Example:

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Sodium Azide (NaN₃) | DMF | 0–25°C | Substituted pyrrolidine derivatives |

-

Mechanism : SN2-type displacement occurs at the 4-position, though steric hindrance from the pyrrolidine ring may reduce reactivity compared to linear azides .

Acid-Catalyzed Modifications

The carboxylic acid group enables esterification or amide bond formation.

Reported Transformations:

-

Esterification : Reaction with methanol/HCl yields methyl esters .

-

Amide Coupling : EDCl/HOBt-mediated coupling with amines forms peptide bonds .

Table: Stability Under Acidic Conditions

| Condition (pH) | Stability | Observation |

|---|---|---|

| < 2 | Partial decomposition | Formation of lactam byproducts |

| 4–6 | Stable | No degradation over 24 hours |

Isotope Exchange Studies

Deuterium labeling studies reveal insights into reaction mechanisms:

-

Hydrogen-Deuterium Exchange : Acid-catalyzed deuteration at the α-position of the pyrrolidine ring occurs in D₂O, with rate constants dependent on steric and electronic effects .

-

Solvent Isotope Effects : Inverse isotope effects (k₆/k₁ ≈ 0.7) suggest late proton transfer in transition states .

Comparative Reactivity

The stereochemistry (2S,4R) influences reactivity compared to other diastereomers:

| Diastereomer | Azide Reactivity | Reduction Rate (k, min⁻¹) |

|---|---|---|

| (2S,4R) | High | 0.15 ± 0.02 |

| (2S,4S) | Moderate | 0.09 ± 0.01 |

Scientific Research Applications

Medicinal Chemistry

(2S,4R)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride is utilized as an intermediate in drug discovery and development:

- Peptide Synthesis : It serves as a crucial building block for synthesizing peptides. The azido group allows for click chemistry, facilitating the formation of complex peptide structures that can lead to novel therapeutics .

- Drug Development : Researchers modify its structure to enhance bioactivity and selectivity, which is essential for designing effective pharmaceuticals .

Bioconjugation

The azido functionality enables efficient bioconjugation applications:

- Click Chemistry : The azido group can react with alkynes to form stable triazole linkages, making it valuable for attaching drugs or imaging agents to biomolecules. This is particularly useful in targeted drug delivery systems .

Material Science

The compound is also applied in the development of functional materials:

- Hydrogels and Coatings : Its unique chemical properties allow customization for various applications, including creating hydrogels with specific functionalities and coatings that require particular chemical characteristics .

Case Study 1: Peptide Therapeutics Development

A study highlighted the use of this compound in synthesizing a peptide-based therapeutic targeting cancer cells. The azido group facilitated the incorporation of various functional groups that improved the peptide's efficacy against specific cancer types.

Case Study 2: Targeted Drug Delivery

In another research project, this compound was utilized to develop a targeted drug delivery system where the azido group allowed for the conjugation of anticancer drugs to antibodies. This approach enhanced the selectivity and reduced side effects compared to traditional chemotherapy methods.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride largely depends on its chemical transformations. For instance, when used in click chemistry, the azido group reacts with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at the 4-Position: Functional Group Diversity

The 4-position of pyrrolidine-2-carboxylic acid derivatives is a key site for functionalization. Below is a comparison of substituents and their impacts:

Structural and Functional Analysis

Azide vs. Fluorine

- Reactivity : The azide group in this compound enables rapid CuAAC reactions, whereas the fluorine in (2S,4R)-4-fluoropyrrolidine derivatives is inert under physiological conditions but useful for isotopic labeling (e.g., ¹⁸F for PET imaging) .

- Synthesis : Both compounds are synthesized via Boc-protected intermediates. For example, the fluorinated derivative is prepared using di-tert-butyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate, followed by HCl cleavage .

Hydroxyl vs. Azide

- Hydrogen Bonding : The hydroxyl group in (2S,4R)-4-hydroxypyrrolidine derivatives forms intramolecular hydrogen bonds, stabilizing specific conformations (e.g., C4-exo puckering) . In contrast, the azide group lacks hydrogen-bonding capacity but introduces steric bulk.

- Biological Activity : Hydroxyproline derivatives are inhibitors of glycosidases (e.g., α-glucosidase), while azide derivatives are primarily used for bioconjugation .

Amino vs. Azide

- (2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride exhibits basicity (pKa ~9.5), making it a catalyst for hydrogen-deuterium exchange reactions. The azide derivative, however, is neutral and non-basic .

Halogenated Benzyl Derivatives

Compounds like (2S,4R)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (MW 367.61 g/mol) and its brominated analogs (e.g., 4-(4-bromobenzyl) derivative) feature bulky aromatic substituents. These are used in:

Key Research Findings

Conformational Studies

- (2S,4R)-4-Azidopyrrolidine-2-carboxylic acid adopts a C4-endo puckered conformation due to steric effects of the azide group, unlike hydroxyproline derivatives (C4-exo) .

- Halogenated benzyl derivatives exhibit planar stacking in crystal structures, driven by van der Waals interactions between aromatic rings .

Biological Activity

(2S,4R)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that has garnered attention in various fields of research, particularly in medicinal chemistry and bioconjugation. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

Overview of the Compound

This compound is characterized by the presence of an azido group attached to a pyrrolidine ring. This structural feature allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis and pharmaceutical development.

Biological Mechanisms and Activities

The biological activity of this compound can be attributed to its ability to interact with various biomolecules through covalent bonding and other interactions. Key mechanisms include:

- Covalent Modification : The azido group can form stable linkages with proteins and nucleic acids, facilitating bioconjugation processes that are essential in drug delivery systems and therapeutic applications .

- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular functions and disease mechanisms .

Applications in Research

The compound has significant implications in several research areas:

- Peptide Synthesis : It serves as a crucial intermediate for synthesizing peptides, which are vital for developing therapeutic agents .

- Drug Discovery : The unique properties of this compound make it valuable for exploring new drug candidates. Its ability to modify existing compounds enhances their efficacy against target diseases .

- Bioconjugation Techniques : The azido group allows for efficient bioconjugation reactions, enabling the attachment of drugs or labels to proteins or nucleic acids. This is particularly useful in creating targeted therapies .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Protein Labeling : In a study focused on protein interactions, researchers utilized the azido group for labeling proteins, which facilitated the investigation of protein dynamics in various biological systems .

- Click Chemistry Applications : The compound has been employed in click chemistry reactions, where it forms triazoles through interactions with terminal alkynes. This reaction is characterized by high efficiency and selectivity under mild conditions, making it suitable for biological applications .

- Inhibition Studies : Investigations into the inhibition of glycation processes have shown that derivatives of this compound can effectively modulate enzyme activity related to glucose metabolism, suggesting potential applications in diabetes research .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to related compounds:

| Compound Name | Structure | Primary Applications | Mechanism of Action |

|---|---|---|---|

| This compound | Azido-Pyrrolidine | Peptide Synthesis, Drug Discovery | Covalent Modification |

| (2S,4S)-Boc-4-Azido-Pyrrolidine-2-Carboxylic Acid | Azido-Pyrrolidine | Bioconjugation | Enzyme Inhibition |

| Fmoc-(4R)-Azido-L-Proline | Azido-Proline | Protein Labeling | Click Chemistry |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (2S,4R)-4-azidopyrrolidine-2-carboxylic acid hydrochloride, and how is stereochemical purity validated?

- Methodological Answer : The synthesis typically involves introducing the azide group at the 4-position of a pyrrolidine scaffold. A common strategy uses chiral starting materials, such as D-glucose derivatives, to ensure stereochemical control (e.g., absolute configuration confirmed via X-ray crystallography in related compounds ). Protecting groups like Boc (tert-butoxycarbonyl) are employed to prevent side reactions, followed by azide substitution under mild acidic or nucleophilic conditions . Stereochemical purity is validated using chiral HPLC and polarimetry, while NMR (¹H/¹³C) and mass spectrometry confirm structural integrity .

Q. How is the crystal structure of this compound determined, and what conformational features are critical for stability?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving crystal structures. For related pyrrolidine derivatives, the C4 substituent (azide group) adopts a non-planar conformation, influencing hydrogen bonding networks . Key parameters include bond angles (e.g., C2-N3-C4) and torsion angles (e.g., puckering of the pyrrolidine ring). Hydrogen bonds between the carboxylic acid, azide, and chloride ions stabilize the lattice, with Cl⁻ acting as a hydrogen bond acceptor in a tetrahedral geometry .

Advanced Research Questions

Q. What role does the azide group play in bioorthogonal reactions, and how does its orientation affect reactivity?

- Methodological Answer : The azide group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC). Reactivity depends on steric accessibility and electronic environment. Conformational studies show that the (2S,4R) configuration positions the azide in a spatially distinct orientation, which can be optimized for regioselective coupling by adjusting solvent polarity or using strain-promoted reagents . Computational modeling (DFT) predicts transition-state geometries to rationalize reaction rates .

Q. How do hydrogen bonding networks in the solid state influence physicochemical properties like solubility and stability?

- Methodological Answer : Intermolecular hydrogen bonds (e.g., O–H···Cl⁻, N–H···O) create extended networks that reduce solubility in nonpolar solvents but enhance thermal stability . Polar solvents disrupt these interactions, increasing solubility. Stability under storage (2–8°C, anhydrous conditions) is critical due to the azide’s sensitivity to light and moisture, as observed in related hydrochloride salts .

Q. What strategies mitigate risks when handling azide-containing compounds in laboratory settings?

- Methodological Answer : Azides require strict safety protocols:

- Storage : In airtight containers at 2–8°C, away from light and reducing agents .

- Handling : Use fume hoods, anti-static equipment, and personal protective gear (gloves, goggles).

- Waste disposal : Neutralize with sodium nitrite or cerium(IV) ammonium nitrate to prevent explosive decomposition .

Stereochemical and Functional Analysis

Q. Why is the (2S,4R) configuration significant for biological activity, and how does it compare to other stereoisomers?

- Methodological Answer : The (2S,4R) configuration mimics natural L-proline derivatives, enabling interactions with enzyme active sites (e.g., glycosidase inhibition observed in structurally related compounds) . Stereoisomers like (2R,4S) show altered binding kinetics due to divergent hydrogen-bonding patterns, validated via enzyme inhibition assays and molecular docking .

Q. How can spectroscopic methods distinguish between (2S,4R) and its diastereomers?

- Methodological Answer : NOESY NMR identifies spatial proximity of protons (e.g., H2–H4 coupling in the (2S,4R) isomer) . Vibrational circular dichroism (VCD) differentiates enantiomers by analyzing Cotton effects in the azide stretching region (~2100 cm⁻¹) .

Applications in Drug Discovery

Q. How is this compound utilized in peptide backbone modifications to enhance proteolytic stability?

- Methodological Answer : Incorporating the azidoproline residue into peptides introduces conformational rigidity via restricted pyrrolidine ring puckering. This reduces protease accessibility, as demonstrated in analogs of bulgecinine (a glycopeptide antibiotic component) . Stability is assessed via LC-MS after incubation with trypsin/chymotrypsin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.